Tpc2-A1-N

Vue d'ensemble

Description

TPC2-A1-N est un agoniste sélectif du canal à segment à deux pores 2 (TPC2), qui imite l'action du nicotinate d'adénosine dinucléotide phosphate (NAADP). Ce composé induit sélectivement des signaux calciques rapides de manière dépendante de TPC2, sans affecter d'autres canaux similaires comme TRPML1/2/3 . This compound est connu pour sa capacité à évoquer des réponses calciques importantes, ce qui en fait un outil précieux en recherche scientifique .

Méthodes De Préparation

La synthèse de TPC2-A1-N implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte et les méthodes de production industrielle sont exclusives et ne sont pas largement divulguées dans la littérature publique. On sait que this compound est disponible à haute pureté (≥98 %) et peut être dissous dans le DMSO pour une utilisation dans diverses expériences .

Analyse Des Réactions Chimiques

TPC2-A1-N subit diverses réactions chimiques, impliquant principalement son interaction avec les canaux calciques. Il induit sélectivement des signaux calciques rapides de manière dépendante de TPC2. Le composé ne montre pas d'activité significative envers d'autres canaux comme TRPML1/2/3 . Le principal produit formé à partir de ces réactions est le signal calcique lui-même, qui est crucial pour divers processus cellulaires .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of TPC2-A1-N span several key areas:

Calcium Signaling Studies

- Mechanistic Insights : this compound has been utilized to investigate the mechanisms underlying calcium signaling in cells. For instance, studies have demonstrated that this compound can activate TPC2 independently of NAADP-binding proteins, highlighting its unique properties as a calcium mobilizer .

- Concentration-Dependent Effects : Research indicates that this compound increases calcium responses in a concentration-dependent manner, providing insights into its efficacy as a calcium agonist .

Neurodegenerative Disease Research

- Lysosomal Storage Disorders : this compound has shown promise in treating lysosomal storage disorders (LSDs) such as Niemann-Pick type C and Batten disease. Activation of TPC2 by this compound promotes lysosomal exocytosis and autophagy, facilitating the clearance of accumulated materials within lysosomes .

- In Vivo Studies : In mouse models of MLIV (Mucolipidosis type IV), this compound treatment has been linked to improved motor performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Cellular Mechanisms and Pathways

- Autophagy and Cell Cycle Regulation : The compound has been implicated in regulating autophagic processes and apoptosis, making it relevant for studies on cell cycle dynamics and cellular stress responses .

- Immunological Applications : this compound's role in modulating immune responses has been explored, particularly its effects on inflammatory pathways mediated by calcium signaling .

Case Study 1: Calcium Mobilization in Human Cells

In a study involving HAP1 cells, researchers demonstrated that the combination of this compound with another agonist, TPC2-A1-P, produced a significantly larger calcium response compared to either compound alone. This finding underscores the synergistic effects of these compounds on calcium signaling pathways .

Case Study 2: Therapeutic Potential in MLIV Models

In experiments using fibroblasts from LSD patients, activation of TPC2 with this compound led to significant phenotypic rescue, including reduced accumulation of toxic substrates within lysosomes. Additionally, in vivo studies showed improvements in motor function and reductions in astrogliosis following treatment with this compound .

Data Summary Table

| Application Area | Findings Summary |

|---|---|

| Calcium Signaling | Induces robust Ca²⁺ release; concentration-dependent effects observed. |

| Neurodegenerative Diseases | Promotes lysosomal exocytosis; therapeutic effects noted in MLIV and Batten disease models. |

| Autophagy and Apoptosis | Enhances autophagic processes; influences cell cycle dynamics. |

| Immunological Responses | Modulates inflammatory pathways through calcium signaling mechanisms. |

Mécanisme D'action

TPC2-A1-N exerts its effects by mimicking the physiological actions of NAADP. It binds to TPC2 channels and induces a conformational change that allows the influx of calcium ions into the cell . This calcium influx is essential for various cellular processes, including lysosomal exocytosis and autophagy . The compound’s action is highly selective for TPC2, making it a valuable tool for studying the specific functions of this channel .

Comparaison Avec Des Composés Similaires

TPC2-A1-N est unique dans son action sélective sur les canaux TPC2. Des composés similaires incluent TPC2-A1-P, qui agit également comme un agoniste de TPC2 mais présente une cinétique et une sélectivité ionique différentes . Alors que this compound induit des signaux calciques rapides, TPC2-A1-P est connu pour sa capacité à activer l'exocytose lysosomale dépendante de TPC2 . D'autres composés similaires incluent divers bloqueurs de TPC comme la tétrandrine, le raloxifène et la fluphénazine, qui peuvent inhiber l'action de this compound .

Activité Biologique

TPC2-A1-N is a synthetic agonist that targets the two-pore channel 2 (TPC2), a crucial component in cellular calcium signaling. This compound has garnered attention for its role in modulating intracellular calcium levels and influencing various physiological processes, including those related to lysosomal function and neurodegenerative diseases. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

TPC2 functions as a calcium-permeable channel located in the lysosomal membrane. This compound activates this channel, leading to increased intracellular calcium levels. Research indicates that this compound can induce significant calcium influx in cells expressing TPC2, with its effects being independent of NAADP-binding proteins such as JPT2 and LSM12 .

Key Findings:

- Calcium Signaling : this compound induces robust calcium signals in various cell types, including HEK293 and U2OS cells. The responses are enhanced when combined with TPC2-A1-P, another agonist that synergizes with this compound to amplify calcium permeability .

- Ion Selectivity : The activation of TPC2 by this compound results in distinct ion selectivity changes, allowing for differential regulation of cation fluxes during cellular signaling events .

Case Studies

- Histamine Response Enhancement : In experiments involving endothelial cells, co-stimulation with this compound and histamine resulted in increased nitric oxide (NO) production, demonstrating a concentration-dependent enhancement effect at lower histamine levels .

- Lysosomal pH Modulation : Activation of TPC2 with this compound led to a modest increase in lysosomal pH over time. This effect was significantly more pronounced in cells expressing wild-type TPC2 compared to pore-mutant versions .

- Neurodegenerative Disease Models : In models of lysosomal storage disorders (LSDs), this compound has been shown to rescue phenotypic deficits associated with diseases like Niemann-Pick type C and Batten disease by promoting lysosomal exocytosis and enhancing autophagic processes .

Data Tables

Propriétés

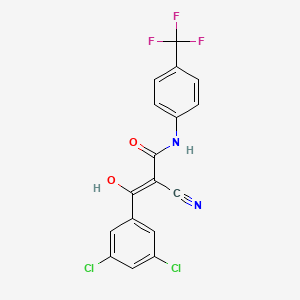

IUPAC Name |

(Z)-2-cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N2O2/c18-11-5-9(6-12(19)7-11)15(25)14(8-23)16(26)24-13-3-1-10(2-4-13)17(20,21)22/h1-7,25H,(H,24,26)/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJSEJNZNQVVDZ-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C2=CC(=CC(=C2)Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/C2=CC(=CC(=C2)Cl)Cl)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.